N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester
Overview
Description
“N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester” is a PEG-based compound that contains an azide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
This compound is an amine-reactive compound that can be used to derivatize primary amines of proteins or amine-coated polymer surfaces for ligation to phosphine-modified molecules . This NHS-ester compound reacts to form covalent bonds with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) .Molecular Structure Analysis
The azide (N3) group reacts with phosphine-labeled molecules by a mechanism known as Staudinger chemistry, enabling efficient and specific conjugation of derivatized molecules in biological samples .Chemical Reactions Analysis
The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
The compound is a liquid at 20 degrees Celsius . It is soluble in dimethyl sulfoxide and acetonitrile . It should be stored under inert gas at a temperature below 0°C . The compound is moisture sensitive and heat sensitive .Scientific Research Applications
Synthesis and Modification of Polymers
- PEGylation of Degradable Aliphatic Polyesters: This research focuses on the use of α-Methoxy-ω-alkyne poly(ethylene glycol) (PEG) tagged with pendent N-hydroxy-succinimidyl activated esters for PEGylation of degradable aliphatic polyesters. This method is significant for creating functional amphiphilic and degradable copolymers, valuable in biomedical applications like drug-delivery (Freichels et al., 2011).
Catalytic Processes in Organic Synthesis 2. Catalyst-Free N-tert-Butyloxycarbonylation of Amines: This study presents a catalyst-free method for N-tert-butyloxycarbonylation of amines in water. The process is chemoselective, producing N-t-Boc derivatives without side products like isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc. It's significant for generating optically pure N-t-Boc derivatives from chiral amines, amino acid esters, and beta-amino alcohol (Chankeshwara & Chakraborti, 2006).
Development of Functionalized Polymers 3. Hydrazination of Polyethylene Glycol: In this research, N-hydroxyphthalimide (NHPI) is used as a catalyst for C-H bond cleavage in polyethylene glycol (PEG) backbones, leading to the formation of C-N grafts. This hydrazino functionalized PEG has potential applications in improving the toughness of materials like epoxy resin and initiating polymerization processes (Chen et al., 2020).
Synthesis of Enantioenriched Compounds 4. Noncovalent Organocatalytic Synthesis of Aziridines: The study developed a high-yielding and enantioselective method for synthesizing N-Boc terminal aziridines with a quaternary stereogenic center. This method is crucial for the regioselective ring-opening of aziridines to produce valuable α,α-disubstituted α-amino acid esters (De Fusco et al., 2012).
Mechanism of Action
Target of Action
N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used to modify these targets, enhancing their solubility and reducing their immunogenicity .
Mode of Action
The compound interacts with its targets through a stable amide bond . It contains an azide group that can react with molecules containing alkyne groups via a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) . This reaction enables efficient and specific conjugation of derivatized molecules in biological samples .
Biochemical Pathways
The compound affects the biochemical pathways related to protein modification and conjugation. By reacting with alkyne groups in proteins, it forms a stable triazole linkage . This modification can alter the protein’s function and interaction with other molecules, affecting downstream biochemical pathways.
Pharmacokinetics
The compound’s ADME properties are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of the compound’s action is the modification of primary amines in proteins and other molecules . This modification can change the target molecule’s properties, such as solubility and immunogenicity . It can also enable the target molecule to participate in further reactions, such as click chemistry reactions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the CuAAC reaction . Additionally, the compound’s stability and reactivity can be affected by the pH and temperature of the environment.
Safety and Hazards
The compound should be handled with care to avoid inhalation, skin contact, eye contact, and ingestion . In case of contact, appropriate measures should be taken such as moving the victim into fresh air, washing off with soap and plenty of water, rinsing with pure water for at least 15 minutes, and consulting a doctor .
Future Directions
Biochemical Analysis
Biochemical Properties
N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester is known for its ability to react with molecules containing alkyne groups through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linkage, which is a crucial aspect of its interaction with other biomolecules .
Cellular Effects
The effects of this compound on cells are primarily related to its role in modifying primary amine groups, such as the side chain of lysine residues or aminosilane-coated surfaces . This modification can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a stable amide bond with primary amine groups . This bond formation is facilitated by the NHS ester present in the compound . The azide group in the compound can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely determined by its hydrophilic PEG spacer, which enhances its solubility in aqueous media .
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N4O12/c1-29(2,3)45-27(35)7-11-37-15-19-41-23-25-43-21-17-39-13-9-34(28(36)46-30(4,5)6)10-14-40-18-22-44-26-24-42-20-16-38-12-8-32-33-31/h7-26H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLWOPHRHVEWLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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